molecular formula C8H12ClN B12107185 9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride

9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride

Cat. No.: B12107185
M. Wt: 157.64 g/mol
InChI Key: YUMUZUGVHYEVMJ-UHFFFAOYSA-N
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Description

(1R,5R)-9-Azabicyclo[331]nona-2,6-diene hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride typically involves the enantioselective construction of the bicyclic scaffold. Another approach involves the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesis platforms can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include quaternary ammonium cations, reduced amines, and substituted derivatives with various functional groups.

Scientific Research Applications

(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic nitrogen-containing structures such as tropane alkaloids and azetidines . These compounds share structural similarities but differ in their specific chemical properties and biological activities.

Uniqueness

What sets (1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride apart is its unique stereochemistry and the presence of the triazole ring, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its utility in multiple research fields highlight its versatility and importance.

Properties

IUPAC Name

9-azabicyclo[3.3.1]nona-2,6-diene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-3-7-5-2-6-8(4-1)9-7;/h1-3,6-9H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMUZUGVHYEVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2CC=CC1N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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